molecular formula C14H15NO6 B12623922 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione CAS No. 920525-61-7

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

Cat. No.: B12623922
CAS No.: 920525-61-7
M. Wt: 293.27 g/mol
InChI Key: YRYJZBBDJZWKRT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dioxane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-[2-(4-aminophenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with an amino group instead of a nitro group.

    2,2-Dimethyl-5-[2-(4-methylphenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione (CAS No. 920525-61-7) is an organic compound characterized by its unique dioxane structure and the presence of a nitrophenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C14H15NO7
Molecular Weight 293.272 g/mol
IUPAC Name This compound
CAS Number 920525-61-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates that may inhibit enzyme activity and disrupt cellular processes. The stability provided by the dioxane ring enhances its interaction with biological molecules, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds with similar structural motifs possess significant efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound may exhibit anticancer properties. For example:

  • Case Study : A derivative was tested against human glioblastoma cell lines (LN229), showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism : The compound's interaction with specific cellular targets may induce apoptosis or cell cycle arrest in cancer cells.

Research Findings

Recent studies have explored the synthesis and bioactivity of related compounds. For instance:

  • Synthesis : The synthesis typically involves reacting 4-nitrobenzaldehyde with ethyl acetoacetate under basic conditions followed by cyclization and acetylation.
  • Bioactivity Evaluation : Compounds derived from similar frameworks have been assessed for their binding affinities to key proteins involved in cancer progression, such as AURKA and VEGFR-2.
  • Results : Binding affinities were found to be significant, suggesting potential for development as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on glioblastoma cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Case Study Results on Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound ALN2299.48Induction of apoptosis
Compound BCaco-212.16Cell cycle arrest
Compound CA5496.43Inhibition of proliferation

Properties

CAS No.

920525-61-7

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2,2-dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)8-5-9-3-6-10(7-4-9)15(18)19/h3-4,6-7,11H,5,8H2,1-2H3

InChI Key

YRYJZBBDJZWKRT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CCC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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